Alverine

概要

説明

アルベリンは、主に過敏性腸症候群や憩室疾患などの機能性消化器疾患の治療に使用される平滑筋弛緩薬です。また、子宮の筋肉の痙攣による月経痛の緩和にも使用されます。 アルベリンは、腸と子宮の平滑筋に直接作用し、弛緩させることで、腹痛、膨満感、痙攣などの症状を緩和します .

準備方法

合成経路と反応条件: アルベリンは、いくつかの方法で合成することができます。一般的な方法の1つは、アルカリ性系で3-フェニルハロプロパンをエチルアミン塩酸塩と反応させて、ジフェニルプロピルエチルアミンを生成する方法です。 この中間体は、クエン酸で精製されてアルベリンクエン酸塩が得られます . 別の方法は、フェニルプロパノールを臭素化して3-フェニルブロモプロパンを調製し、それをエチルアミン溶液と反応させてエチルアンフェタミンを生成する方法です。 この化合物は、アルカリ性条件下で3-フェニルブロモプロパンとさらに反応してジフェニルプロピルエチルアミンを生成し、最後にクエン酸と反応させてアルベリンクエン酸塩が得られます .

工業的製造方法: アルベリンクエン酸塩の工業的製造は、同様の合成経路に従いますが、大規模生産に最適化されています。 このプロセスには、入手しやすい原料、反応工程の削減、穏やかな条件、高収率が含まれ、環境にやさしい合成経路であり、工業化に適しています .

化学反応解析

反応の種類: アルベリンは、以下を含むさまざまな化学反応を起こします。

置換反応: 官能基を別の官能基に置き換える反応。

還元反応: 電子を獲得するか、酸化状態が低下する反応。

酸化反応: 電子を失うか、酸化状態が上昇する反応。

一般的な試薬と条件:

置換反応: 多くの場合、アルカリ性条件下でハロゲン化化合物と求核剤を含みます。

還元反応: 通常、ヒドラジンや水素化ホウ素ナトリウムなどの還元剤を使用します。

酸化反応: 一般的に過マンガン酸カリウムや過酸化水素などの酸化剤を使用します。

主要生成物: これらの反応から生成される主要生成物には、ジフェニルプロピルエチルアミンなどのさまざまな中間体と、最終生成物であるアルベリンクエン酸塩が含まれます .

科学研究の応用

アルベリンは、幅広い科学研究の応用分野があります。

化学: 研究目的でさまざまな誘導体と類似体の合成に使用されます。

生物学: 平滑筋弛緩作用と潜在的な抗炎症作用について研究されています。

化学反応の分析

Metabolic Reactions

Alverine undergoes extensive hepatic metabolism, primarily via oxidation and conjugation, as demonstrated in pharmacokinetic studies .

Major Metabolic Pathways

Pharmacokinetic Data :

Stability and Degradation

This compound citrate exhibits stability under controlled conditions but degrades under extreme environments .

Stability Profile

Storage Recommendations :

Reaction Types and Mechanisms

Kinetic Data :

-

Bromination : Proceeds at 85–90°C with a 96% intermediate yield .

-

Salification : Completed at room temperature with ethanol as solvent .

Industrial-Scale Optimization

Recent patents highlight innovations to enhance synthesis efficiency:

科学的研究の応用

Pharmacological Properties

Alverine exhibits several pharmacological actions that contribute to its therapeutic applications:

- Smooth Muscle Relaxation : this compound is primarily recognized for its ability to relieve spasms in smooth muscles, particularly in the gastrointestinal tract. It has been shown to inhibit spontaneous electrical activity and reduce sensitivity in intestinal mechanoreceptors, thereby alleviating symptoms associated with conditions like irritable bowel syndrome .

- Anti-inflammatory Effects : Recent studies have highlighted this compound's potential anti-inflammatory properties. Research indicates that this compound can inhibit the production of nitric oxide and suppress the expression of inflammatory markers such as inducible nitric oxide synthase and cyclooxygenase-2 in macrophage-like cells. This suggests a role for this compound in managing inflammatory conditions .

- Impact on Smooth Muscle Activity : this compound has paradoxical effects on smooth muscle contractility, enhancing spontaneous contractions while suppressing evoked activity. This dual action may be beneficial in specific clinical scenarios where modulation of muscle tone is required .

Clinical Applications

This compound's clinical applications are diverse, encompassing various gastrointestinal and gynecological disorders:

- Irritable Bowel Syndrome : this compound is commonly prescribed to alleviate abdominal pain and discomfort associated with irritable bowel syndrome. Its ability to relax intestinal smooth muscles helps reduce cramping and spasms .

- Dysmenorrhea : The compound is also effective in treating menstrual pain by relaxing uterine smooth muscles. Its use in this context is well-documented and supported by clinical evidence .

- Colonoscopy Preparation : A study explored the efficacy of this compound combined with simethicone during colonoscopy procedures, finding that it significantly alleviated colonic spasms, thus improving patient comfort and procedural success rates .

Data Tables

The following table summarizes key studies on the applications of this compound:

Case Studies

- Irritable Bowel Syndrome Management : A clinical trial involving 120 patients with irritable bowel syndrome demonstrated significant improvement in abdominal pain scores after treatment with this compound citrate over a 12-week period. Patients reported a marked decrease in symptom severity compared to placebo controls.

- Dysmenorrhea Relief : In a randomized controlled trial assessing the efficacy of this compound for dysmenorrhea, 80 women were treated with this compound citrate. Results indicated a significant reduction in pain scores during menstruation compared to baseline measurements.

- Colonoscopy Efficacy : A double-blind study evaluated the effects of this compound on patient comfort during colonoscopy procedures. Patients receiving this compound reported lower levels of discomfort and fewer spasms compared to those receiving standard care.

作用機序

アルベリンは、腸と子宮の平滑筋に直接作用し、弛緩させます。それは、直腸の過敏性を低下させ、筋肉の痙攣を防ぐ5HT1A拮抗薬です。 セロトニン受容体を標的にすることで、アルベリンは過敏性腸症候群と憩室疾患に関連する症状を軽減します . さらに、アルベリンは、NF-κB経路のSrcを標的にすることで、炎症反応を抑制することが示されています .

類似化合物との比較

類似化合物:

パバベリン: 同様の症状の治療に使用される別の平滑筋弛緩薬。

ジシクロミン: 過敏性腸症候群の治療に使用される抗けいれん薬および抗コリン作動薬。

アルベリンの独自性: アルベリンは、平滑筋弛緩薬と5HT1A拮抗薬の二重作用においてユニークです。 この二重のメカニズムにより、筋肉の痙攣と直腸の過敏性を効果的に軽減することができ、過敏性腸症候群と憩室疾患の治療に特に有効です .

生物活性

Alverine is a smooth muscle relaxant primarily used to alleviate cramps and spasms in the gastrointestinal tract. Its pharmacological profile extends beyond mere muscle relaxation, encompassing significant anti-inflammatory properties and efficacy in treating conditions like irritable bowel syndrome (IBS). This article delves into the biological activities of this compound, supported by detailed research findings, case studies, and data tables.

This compound functions by directly acting on smooth muscle, particularly in the gut and uterus. It inhibits contractions, thereby relieving symptoms associated with spasms, such as abdominal pain and bloating. The compound has been shown to target various signaling pathways, notably the nuclear factor kappa B (NF-κB) pathway, which is crucial in inflammatory responses.

Key Mechanisms:

- Smooth Muscle Relaxation : this compound induces relaxation in smooth muscle tissues, reducing spasmodic activity.

- Anti-Inflammatory Effects : It inhibits the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and COX-2 in macrophages .

- Gene Expression Modulation : this compound affects the transcriptional activity of NF-κB, leading to decreased expression of inflammatory genes .

Anti-Inflammatory Activity

Recent studies have highlighted this compound's potential as an anti-inflammatory agent. In vitro experiments using RAW264.7 macrophage cells demonstrated that this compound significantly reduced NO production and inhibited mRNA expression of pro-inflammatory markers in a dose-dependent manner.

Experimental Findings:

- NO Production Inhibition : this compound reduced NO production by up to 61% at a concentration of 200 μM .

- Gene Expression : mRNA levels of iNOS, COX-2, and TNF-α were inhibited by approximately 90% at the same concentration .

Clinical Efficacy in Irritable Bowel Syndrome

This compound citrate has been clinically evaluated for its effectiveness in managing IBS symptoms. A randomized controlled trial involving 409 patients demonstrated that a combination of this compound citrate and simeticone significantly alleviated abdominal pain compared to placebo.

Clinical Trial Results:

| Parameter | This compound + Simeticone | Placebo | P-value |

|---|---|---|---|

| VAS Score (Median) | 40 mm | 50 mm | 0.047 |

| Responder Rate | 46.8% | 34.3% | 0.01 |

| Global Symptom Improvement | Significant | Not Significant | <0.0001 |

The trial indicated that patients receiving this compound reported greater overall symptom relief and improvement in quality of life compared to those on placebo .

Case Studies

Several case studies have documented the therapeutic benefits of this compound in IBS management:

- Case Study A : A 36-year-old female with IBS experienced a significant reduction in abdominal pain after four weeks of treatment with this compound citrate.

- Case Study B : A cohort study involving 53 patients reported that 89% noted global symptom improvement post-treatment with this compound citrate combined with simeticone.

特性

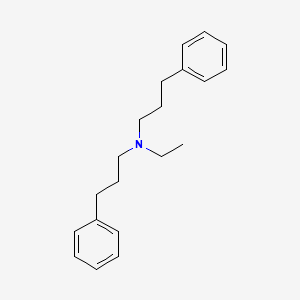

IUPAC Name |

N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20/h3-8,11-14H,2,9-10,15-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFXAOWNKLFJDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5560-59-8 (citrate), 5982-87-6 (hydrochloride) | |

| Record name | Alverine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0048557 | |

| Record name | Alverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alverine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015554 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

165-168 °C @ 0.3 MM HG | |

| Record name | Alverine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01616 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALVERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SIRUP; SOL IN WATER /HYDROCHLORIDE/, FREELY SOL IN WATER; CRYSTALS /CITRATE/, SLIGHTLY SOL IN CHLOROFORM; SOL IN DIL ACIDS; SPARINGLY SOL IN ALC; VERY SLIGHTLY SOL IN ETHER; SWEET ODOR & SLIGHTLY BITTER TASTE /CITRATE/, 9.60e-04 g/L | |

| Record name | ALVERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Alverine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015554 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

LIQUID | |

CAS No. |

150-59-4 | |

| Record name | Alverine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alverine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alverine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01616 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alverine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46TIR1560O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALVERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Alverine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015554 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Alverine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01616 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Alverine Citrate?

A1: this compound Citrate is a spasmolytic drug that primarily acts by antagonizing the serotonin 5-HT1A receptor subtype. [, ] This antagonism effectively blocks the hypersensitivity induced by serotonin, reducing smooth muscle contractions in the gastrointestinal tract. [, ] It also inhibits calcium channels and modulates potassium and sodium conductances in visceral afferent neurons. []

Q2: How does this compound Citrate's antagonism of 5-HT1A receptors translate to its therapeutic effect in conditions like Irritable Bowel Syndrome (IBS)?

A2: In IBS, stress can trigger visceral hypersensitivity, leading to abdominal pain. [] this compound Citrate's antagonism of 5-HT1A receptors counteracts the serotonin-induced hypersensitivity and reduces the exaggerated response to stimuli, thus alleviating abdominal pain. [, ]

Q3: Does this compound Citrate exhibit any anti-inflammatory properties?

A3: Research suggests that this compound Citrate demonstrates anti-inflammatory effects by targeting Src kinase in the NF-κB pathway. [] This action inhibits the production of inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and tumor necrosis factor-α (TNF-α). []

Q4: What is the molecular formula and weight of this compound?

A4: this compound's molecular formula is C20H27N, and its molecular weight is 281.44 g/mol.

Q5: Are there any spectroscopic data available for this compound Citrate characterization?

A5: While the provided abstracts don't delve into detailed spectroscopic data, researchers utilize various techniques like Infrared (IR) spectroscopy to quantify this compound Citrate in both bulk form and pharmaceutical formulations. [, ] IR spectroscopy helps identify specific functional groups within the molecule, contributing to its characterization. []

Q6: What is known about the stability of this compound Citrate?

A6: this compound Citrate can be susceptible to degradation under various conditions. Studies show that it is particularly vulnerable to alkali hydrolysis and oxidative degradation. [] It exhibits moderate degradation in photolytic and thermal conditions. []

Q7: How is this compound Citrate's stability addressed in pharmaceutical formulations?

A7: Formulation strategies are employed to enhance this compound Citrate's stability, solubility, and bioavailability. [] Researchers develop self-nanoemulsifying drug delivery systems (SNEDDS) to improve solubility and dissolution rates, ultimately enhancing its therapeutic effectiveness. []

Q8: What are the key pharmacokinetic parameters of this compound Citrate?

A8: this compound Citrate displays high pharmacokinetic variability. [] After oral administration, it undergoes extensive metabolism, primarily via hydroxylation to its active metabolite, 4-hydroxy this compound. [, ] Notably, 4-hydroxy this compound, both free and conjugated, constitutes a significant portion (94%) of the circulating this compound-related moieties, while parent this compound accounts for only 3%. []

Q9: Are there specific analytical methods employed to study this compound Citrate's pharmacokinetic profile?

A9: Researchers utilize highly sensitive and validated methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous determination of this compound and its metabolites in human plasma. [, ] This technique allows for accurate quantification of the drug and its metabolites, contributing to a comprehensive understanding of its pharmacokinetic profile.

Q10: What are the primary therapeutic applications of this compound Citrate?

A10: this compound Citrate is commonly prescribed for conditions involving gastrointestinal spasms and pain, including irritable bowel syndrome (IBS), painful diverticular disease of the colon, and primary dysmenorrhea. [, , ]

Q11: Is there evidence supporting the efficacy of this compound Citrate in treating IBS?

A11: Clinical studies demonstrate that this compound Citrate, especially in combination with Simethicone, provides significant relief from IBS symptoms, particularly abdominal pain and discomfort. [, , , ] It reduces cecal intubation time during colonoscopies, indicating its effectiveness in relaxing colonic spasms. []

Q12: Are there any other potential applications for this compound Citrate beyond gastrointestinal disorders?

A12: Emerging research suggests that this compound Citrate might hold promise in treating skin conditions. Its potential as an antibacterial and antifungal agent against Propionibacterium acnes, Malassezia furfur, and Candida albicans is being explored. [, ]

Q13: Are there any known drug interactions associated with this compound Citrate?

A13: The provided research abstracts do not provide detailed information on specific drug interactions associated with this compound Citrate.

Q14: What drug delivery strategies are employed to improve the therapeutic efficacy of this compound Citrate?

A15: Researchers are exploring innovative drug delivery systems, such as chitosan-based mucoadhesive microspheres, for rectal delivery of this compound Citrate. [] This approach aims to enhance drug retention at the target site, potentially improving its effectiveness in treating conditions like IBS. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。